OH Radical Reactivity: 3-Methyl-2-pentanone vs. Isomeric Ketones
In direct kinetic studies, 3-methyl-2-pentanone (3M2P) exhibits a 1.7-fold higher reaction rate with OH radicals compared to its positional isomer 2-methyl-3-pentanone (2M3P), but only 55% of the reactivity of 4-methyl-2-pentanone (4M2P). These differences arise from the accessibility of hydrogen atoms at specific carbon positions and the electronic environment around the carbonyl group, directly impacting atmospheric lifetime and degradation pathway predictions [1].
| Evidence Dimension | Rate constant for reaction with OH radicals at 298 K (kOH) |
|---|---|
| Target Compound Data | 6.02 ± 0.14 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | 2-methyl-3-pentanone (2M3P): 3.49 ± 0.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹; 4-methyl-2-pentanone (4M2P): 11.02 ± 0.42 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | kOH(3M2P) / kOH(2M3P) ≈ 1.72; kOH(3M2P) / kOH(4M2P) ≈ 0.55 |
| Conditions | Gas-phase kinetic study, absolute and relative rate methods, 7.3 m³ simulation chamber, PTR-ToF-MS, UHPLC-MS, GC-MS detection |
Why This Matters
This quantitative reactivity ranking is essential for environmental fate modeling, emission inventory prioritization, and compliance with atmospheric pollutant regulations, guiding selection among structurally similar ketone solvents.
- [1] Ren Y, El Baramoussi EM, Daële V, Mellouki A. Atmospheric chemistry of ketones: Reaction of OH radicals with 2-methyl-3-pentanone, 3-methyl-2-pentanone and 4-methyl-2-pentanone. Sci Total Environ. 2021;780:146249. View Source
